molecular formula C14H11F2NO3S2 B3122648 Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate CAS No. 303151-08-8

Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate

Cat. No. B3122648
CAS RN: 303151-08-8
M. Wt: 343.4 g/mol
InChI Key: CMOITPLEVWZSTF-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate, also known as Difluoroanilinothienylsulfanyl methyl acetate, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex process that involves several steps, and it has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Nucleophilic gem-Difluoro(phenylsulfanyl)methylation

A study by Punirun et al. (2014) presented a method for direct nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds, providing α-gem-difluoromethylated adducts in good yields. This methodology offers a new approach to introduce gem-difluoromethylated motifs into various substrates, including non-enolizable aldehydes and ketones, cyclic imides, and acid anhydrides, expanding the toolbox for synthetic chemists in drug design and material science (Punirun et al., 2014).

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds

Watanabe et al. (2010) described the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their chemiluminescence upon base-induced decomposition. This research contributes to the development of new chemiluminescent materials, which have potential applications in biochemical assays, imaging techniques, and the design of novel sensors (Watanabe et al., 2010).

Antihypertensive α-Blocking Agents

Abdel-Wahab et al. (2008) explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, evaluating their potential as antihypertensive α-blocking agents. Their findings contribute to medicinal chemistry, particularly in the development of new therapeutic agents for hypertension. The pharmacological screening indicated that many of these compounds exhibit good antihypertensive activity with low toxicity, providing a foundation for further drug development (Abdel-Wahab et al., 2008).

Bicyclic Sultams Synthesis

Rassadin et al. (2009) presented a facile method to access bicyclic sultams with methyl 1-sulfonylcyclopropane-1-carboxylate moieties. The synthesis demonstrates the potential of these compounds in creating new molecular architectures, which could be useful in developing novel pharmaceuticals or materials (Rassadin et al., 2009).

Crystal Structure Characterization

Singh and Baruah (2011) conducted a study on the crystal structure characterization of 1,4-naphthoquinone derivatives, including sulphur atom tethered quinone containing flexible carboxylic acid. This research offers insights into the structural aspects of quinone derivatives, which are crucial for their application in drug design and materials science (Singh & Baruah, 2011).

properties

IUPAC Name

methyl 2-[2-[(2,4-difluorophenyl)carbamoyl]thiophen-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3S2/c1-20-12(18)7-22-11-4-5-21-13(11)14(19)17-10-3-2-8(15)6-9(10)16/h2-6H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOITPLEVWZSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(SC=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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